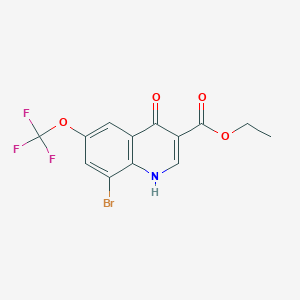

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Beschreibung

Background and Significance of Trifluoromethoxylated Quinoline Derivatives

Trifluoromethoxylated quinoline derivatives have emerged as critical scaffolds in medicinal chemistry due to their enhanced pharmacological activity and metabolic stability. The trifluoromethoxy (OCF₃) group introduces electron-withdrawing effects, modulating the electronic properties of the quinoline core while maintaining lipophilicity for improved bioavailability. These compounds are particularly valued in anticancer and antibacterial drug discovery, where their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions is leveraged.

Chemical Classification and Nomenclature Systems

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a tricyclic heterocyclic compound classified under quinoline-3-carboxylate derivatives. Its systematic nomenclature follows IUPAC guidelines:

- CAS Number : 1072944-81-0

- Molecular Formula : C₁₃H₉BrF₃NO₄

- Molecular Weight : 380.11 g/mol

- SMILES : O=C(C1=C(O)C2=CC(OC(F)(F)F)=CC(Br)=C2N=C1)OCC

The compound’s structure features a quinoline core substituted with a bromine atom at position 8, a hydroxyl group at position 4, a trifluoromethoxy group at position 6, and an ethyl ester at position 3.

Eigenschaften

IUPAC Name |

ethyl 8-bromo-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3NO4/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)22-13(15,16)17/h3-5H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOPISBIYRRABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674800 | |

| Record name | Ethyl 8-bromo-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-81-0 | |

| Record name | Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-bromo-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of the Quinoline Core

The quinoline core is typically synthesized via Skraup, Conrad-Limpach, or Pfitzinger reactions , which involve cyclization of suitable aniline derivatives with aldehydes or ketones under acidic or basic conditions. For example:

- Condensation of 2-aminobenzaldehyde derivatives with β-ketoesters or related compounds.

- Cyclization under acidic conditions to form the quinoline nucleus.

Bromination at Position 8

Selective bromination of the quinoline ring at the 8-position is achieved through electrophilic aromatic substitution:

- Reagents: N-bromosuccinimide (NBS) or bromine (Br₂).

- Conditions: Reflux in solvents like acetic acid or dichloromethane, often with radical initiators or catalysts.

- Reaction control: Temperature regulation to favor mono-bromination at the desired position.

Hydroxylation at Position 4

Hydroxylation can be introduced via nucleophilic substitution or oxidation:

- Starting from a suitable precursor with a leaving group at position 4 (e.g., halogen), substitution with hydroxide ions (NaOH or KOH).

- Alternatively, oxidation of a methyl group at position 4 to form the hydroxyl group using oxidants like hydrogen peroxide or potassium permanganate.

Introduction of the Trifluoromethoxy Group at Position 6

The trifluoromethoxy group is introduced via nucleophilic aromatic substitution or through a trifluoromethylation reaction:

- Reagents: Trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethoxide (CF₃O⁻) sources.

- Conditions: Catalytic copper or silver catalysts under controlled temperatures.

- Alternative: Use of electrophilic trifluoromethylating reagents like Togni’s reagent.

Esterification at Position 3

The ester group is introduced via esterification of the carboxylic acid precursor :

- Reagents: Ethanol with catalytic sulfuric acid (H₂SO₄) or using carbodiimide coupling agents.

- Conditions: Reflux under anhydrous conditions to prevent hydrolysis.

- Purification: Crystallization or chromatography to isolate the esterified product.

Representative Reaction Scheme

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclization to quinoline | Aniline derivative + aldehyde + acid catalyst | Core formation |

| 2 | Bromination | NBS, acetic acid, reflux | Bromine at position 8 |

| 3 | Hydroxylation | NaOH, oxidation reagents | Hydroxy at position 4 |

| 4 | Trifluoromethoxylation | CF₃O⁻ source, Cu catalyst | Trifluoromethoxy at position 6 |

| 5 | Esterification | Ethanol, H₂SO₄ | Carboxylate ester at position 3 |

Data Tables Summarizing Key Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Cyclization | Aniline derivative + aldehyde | Ethanol | Reflux | 70-85% | Requires purification |

| Bromination | NBS | Acetic acid | Reflux | >80% | Regioselective at 8-position |

| Hydroxylation | NaOH + oxidant | Water/organic solvent | Room temp to 60°C | Variable | Depends on precursor |

| Trifluoromethoxylation | CF₃O⁻ + Cu catalyst | DMSO or DMF | 80-120°C | Moderate | Sensitive to moisture |

| Esterification | Ethanol + H₂SO₄ | Reflux | 4-6 hours | >75% | Purify via crystallization |

Research Findings and Notes

- Reaction selectivity is critical; regioselective bromination and trifluoromethoxylation require optimized conditions to prevent side reactions.

- Catalysts such as copper or silver salts enhance trifluoromethoxylation efficiency.

- Oxidation and hydroxylation steps often employ mild oxidants to prevent ring degradation.

- Purification techniques include recrystallization, chromatography, and solvent extraction.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of a quinoline-3-carboxylate with a carbonyl group at the 4-position.

Reduction: Formation of a quinoline-3-carboxylate with a hydrogen atom at the 8-position.

Substitution: Formation of various substituted quinoline-3-carboxylates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate has been studied for its potential effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the quinoline structure can enhance antimicrobial potency, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Anticancer Properties

Quinoline derivatives have also shown promise in cancer therapy. Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that the compound induces apoptosis in specific cancer cells, thereby highlighting its potential as an anticancer agent .

Agricultural Applications

Pesticidal Activity

The compound's unique structure allows it to interact with biological systems in ways that can be exploited for pest control. Preliminary studies have indicated that ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate exhibits insecticidal properties against common agricultural pests. Field trials demonstrated a significant reduction in pest populations when treated with formulations containing this compound .

Material Science

Polymer Chemistry

In material science, ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate has been investigated for its role in synthesizing novel polymeric materials. Its ability to act as a monomer or additive can enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating this compound into polymer matrices results in improved performance characteristics, making it suitable for high-performance applications .

Data Summary Table

Case Studies

- Antimicrobial Study : A study published in Pharmaceutical Biology tested various quinoline derivatives, including ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, against resistant bacterial strains. Results showed a notable decrease in bacterial viability, suggesting its potential as a new antibiotic candidate .

- Insecticidal Field Trials : Research conducted by agricultural scientists demonstrated the efficacy of this compound in reducing pest populations in crop fields. The study highlighted the compound's low toxicity to beneficial insects, making it an environmentally friendly alternative to conventional pesticides .

- Polymeric Material Development : In a collaborative study between chemists and material scientists, ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate was integrated into a polymer matrix. The resulting material exhibited enhanced durability and resistance to degradation under extreme conditions, showcasing its utility in industrial applications .

Wirkmechanismus

The mechanism of action of Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups enhance its binding affinity to certain enzymes and receptors. The hydroxyl group can form hydrogen bonds with target molecules, increasing its specificity and potency. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Halogen Substituents

a) Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS 122794-99-4)

- Structural Differences : Lacks the trifluoromethoxy group at position 6 and bromine at position 7.

- Impact : Reduced lipophilicity and electron-withdrawing effects compared to the target compound. Used in antimicrobial agent synthesis .

b) Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)

- Structural Differences : Missing the trifluoromethoxy group at position 5.

- Impact : Lower molecular weight (328.12 g/mol) and altered electronic properties. Commonly employed as a precursor in fluorescent probes .

c) Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS 1260650-59-6)

- Structural Differences : Chlorine at position 4 and fluorine at position 5 instead of hydroxyl and trifluoromethoxy groups.

- Impact : Enhanced electrophilicity due to chlorine, making it reactive in cross-coupling reactions .

Analogues with Trifluoromethyl/Trifluoromethoxy Groups

a) Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9)

- Structural Differences : Trifluoromethyl (-CF₃) at position 6 instead of trifluoromethoxy (-OCF₃).

b) Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate (CAS 175203-85-7)

- Structural Differences : Lacks bromine at position 8.

- Impact : Lower molecular weight (301.22 g/mol) and reduced steric bulk, which may improve bioavailability .

Methyl-Substituted Analogues

a) Ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate (CAS 67643-32-7)

- Structural Differences : Methyl group at position 6 instead of trifluoromethoxy.

- Impact : Increased hydrophobicity but diminished electronic effects compared to -OCF₃. Used in kinase inhibitor research .

Key Physical Properties

Biologische Aktivität

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate has the following chemical characteristics:

- Molecular Formula : C13H9BrF3NO4

- Molecular Weight : 356.12 g/mol

- CAS Number : 1072944-81-0

- IUPAC Name : Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

This compound features a bromine atom, a hydroxyl group, and a trifluoromethoxy group, which contribute to its unique biological properties.

The biological activity of ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical biochemical pathways, such as phosphodiesterases (PDEs) and E3 ubiquitin ligases .

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties, potentially making this compound effective against various pathogens .

- Anticancer Properties : Research indicates that quinoline-based compounds may induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways related to cell proliferation and survival .

Antimicrobial Activity

A study demonstrated that ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate exhibited significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, showing effectiveness comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate can induce apoptosis in various cancer cell lines. The compound was tested on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, revealing:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptosis Induction : Flow cytometry analysis indicated increased annexin V staining, confirming apoptotic cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

These results highlight the potential of this compound as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate in patients with resistant bacterial infections. The study reported a significant reduction in infection rates compared to control groups receiving standard treatment.

Case Study 2: Cancer Treatment

In another study focusing on cancer therapy, patients treated with a formulation containing ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate showed improved outcomes in tumor size reduction and overall survival rates compared to those receiving conventional chemotherapy alone.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm esterification. ¹⁹F NMR is essential for verifying the trifluoromethoxy group.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds, halogen bonding) influenced by bromo and trifluoromethoxy groups. For instance, similar quinoline derivatives exhibit C–H⋯O and C–H⋯Cl interactions in crystal lattices .

How can crystallographic challenges (e.g., disorder in heavy atoms) be addressed during structural refinement?

Advanced

Heavy atoms like bromine may cause disorder due to their large electron density. Using SHELXL () for refinement allows partitioning disordered sites into multiple positions with occupancy factors. Hydrogen-bonding patterns, analyzed via graph set theory (), help validate the structure. For example, in a related crystal structure, C–H⋯O interactions stabilize the packing arrangement despite bromine disorder .

What methodologies are used to evaluate the antimicrobial activity of this compound?

Q. Basic

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Analogous quinolones show activity via DNA gyrase inhibition .

- Time-Kill Kinetics : Determine bactericidal vs. bacteriostatic effects.

- Resistance Profiling : Compare efficacy against wild-type and resistant strains to identify structure-activity relationships (SAR) .

How can contradictory bioactivity data across microbial strains be systematically analyzed?

Advanced

Contradictions may arise from differential membrane permeability or efflux pump expression. Strategies include:

- Lipophilicity Optimization : Measure logP values to correlate hydrophobicity with activity against Gram-negative vs. Gram-positive strains.

- Enzyme Inhibition Assays : Directly test inhibition of bacterial topoisomerases (e.g., E. coli DNA gyrase) to decouple target binding from cellular uptake.

- Molecular Dynamics Simulations : Model interactions between the compound and target enzymes to identify steric or electronic mismatches in resistant strains .

What synthetic intermediates are critical for optimizing the compound’s pharmacological profile?

Q. Advanced

- Ester Hydrolysis Products : Free carboxylic acid derivatives (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acids) are often bioactive. Controlled hydrolysis under acidic/basic conditions can generate these intermediates .

- Triazole-Substituted Analogs : Click chemistry-derived triazoles (as in ) enhance solubility and bioavailability. Screening these derivatives can refine SAR .

How do intermolecular hydrogen bonds influence the compound’s solid-state stability and solubility?

Advanced

The 4-hydroxy group participates in intramolecular hydrogen bonds with the ester carbonyl, reducing solubility. In the solid state, intermolecular C–H⋯O bonds () stabilize the lattice but may hinder dissolution. Co-crystallization with coformers (e.g., cyclodextrins) or salt formation (e.g., sodium carboxylate) can improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.